4-Chloro-2-fluoro-6-methoxybenzamide
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Overview
Description
4-Chloro-2-fluoro-6-methoxybenzamide is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol It is characterized by the presence of chloro, fluoro, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide typically involves the reaction of 4-chloro-2-fluoro-6-methoxybenzoic acid with appropriate reagents to form the benzamide derivative. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by reaction with ammonia or an amine to form the benzamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group, which can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce hydroxyl or carbonyl derivatives .
Scientific Research Applications
4-Chloro-2-fluoro-6-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The presence of chloro, fluoro, and methoxy groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-6-methoxybenzoic acid: A precursor in the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide.
4-Chloro-2-fluoro-6-methoxyaniline: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVIUCEASQITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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